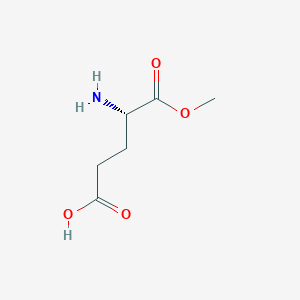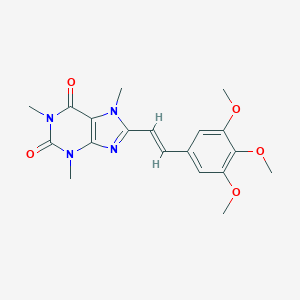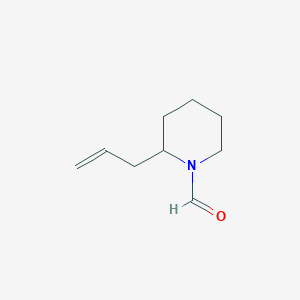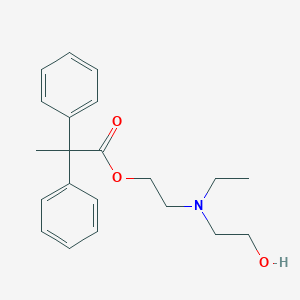
beta-Hydroxyethylaprophen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-hydroxyethylaprophen, also known as BHAP, is a synthetic compound that is widely used in scientific research applications. The compound is a derivative of ibuprofen and has been found to exhibit anti-inflammatory and analgesic properties. BHAP is synthesized through a multi-step process, and its mechanism of action involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. In
Wissenschaftliche Forschungsanwendungen
Beta-Hydroxyethylaprophen has been widely used in scientific research applications due to its anti-inflammatory and analgesic properties. The compound has been found to be effective in reducing pain and inflammation in animal models of arthritis, as well as in human clinical trials. beta-Hydroxyethylaprophen has also been investigated for its potential use in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.
Wirkmechanismus
Beta-Hydroxyethylaprophen works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting the production of prostaglandins, beta-Hydroxyethylaprophen reduces inflammation and pain.
Biochemische Und Physiologische Effekte
Beta-Hydroxyethylaprophen has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, beta-Hydroxyethylaprophen has been shown to have antioxidant activity, as well as the ability to inhibit the production of reactive oxygen species. beta-Hydroxyethylaprophen has also been found to have an effect on the immune system, specifically on the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Beta-Hydroxyethylaprophen has a number of advantages for use in lab experiments. The compound is relatively easy to synthesize, and its mechanism of action is well understood. beta-Hydroxyethylaprophen has also been found to be relatively non-toxic, with no significant side effects reported in animal or human studies. However, there are some limitations to the use of beta-Hydroxyethylaprophen in lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in certain experimental settings. Additionally, beta-Hydroxyethylaprophen has a relatively low solubility in water, which may make it difficult to use in certain assays.
Zukünftige Richtungen
There are a number of future directions for research on beta-Hydroxyethylaprophen. One area of interest is the potential use of beta-Hydroxyethylaprophen in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Another area of interest is the development of new analogs of beta-Hydroxyethylaprophen with improved pharmacological properties. Additionally, there is interest in investigating the potential use of beta-Hydroxyethylaprophen in combination with other anti-inflammatory agents to enhance its effectiveness. Finally, there is interest in investigating the potential use of beta-Hydroxyethylaprophen in the treatment of cancer, as some studies have suggested that beta-Hydroxyethylaprophen may have anti-tumor properties.
Synthesemethoden
Beta-Hydroxyethylaprophen is synthesized through a multi-step process that involves the reaction of ibuprofen with ethylene oxide. The first step is the conversion of ibuprofen to its corresponding acid chloride, which is then reacted with ethylene oxide to produce the intermediate beta-chloroethylaprophen. This intermediate is then treated with sodium hydroxide to produce beta-Hydroxyethylaprophen.
Eigenschaften
CAS-Nummer |
133342-59-3 |
|---|---|
Produktname |
beta-Hydroxyethylaprophen |
Molekularformel |
C21H27NO3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-[ethyl(2-hydroxyethyl)amino]ethyl 2,2-diphenylpropanoate |
InChI |
InChI=1S/C21H27NO3/c1-3-22(14-16-23)15-17-25-20(24)21(2,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,23H,3,14-17H2,1-2H3 |
InChI-Schlüssel |
ZWVMSGKORONRLT-UHFFFAOYSA-N |
SMILES |
CCN(CCO)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CCO)CCOC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Andere CAS-Nummern |
133342-59-3 |
Synonyme |
eta-hydroxyethylaprophen N-ethyl-N-(beta-hydroxyethyl)aminoethyl 2,2-diphenylpropionate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)
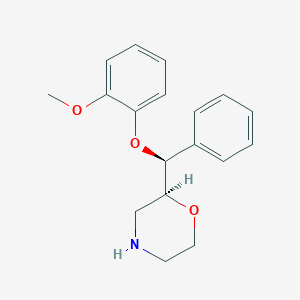
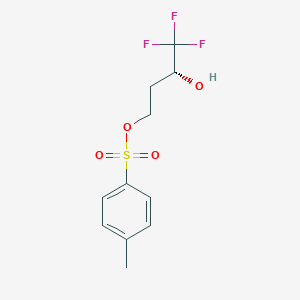
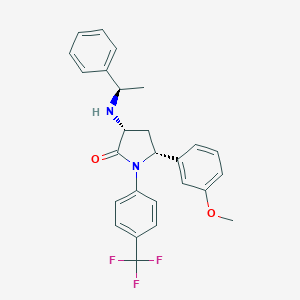
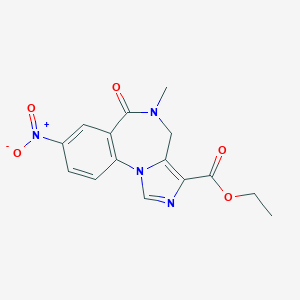
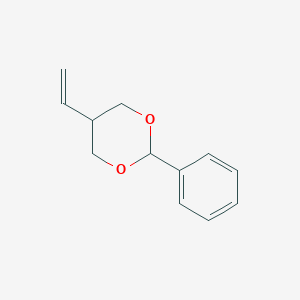
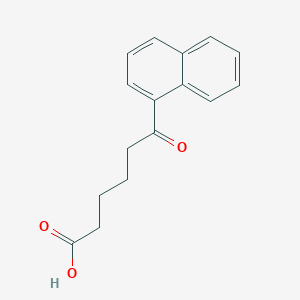
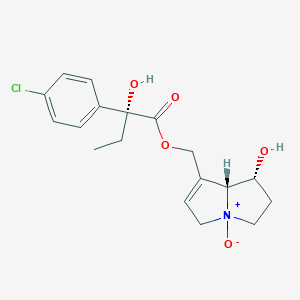
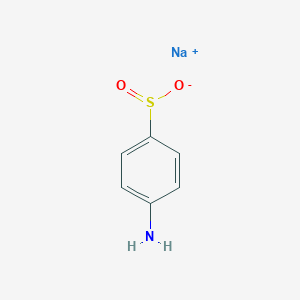
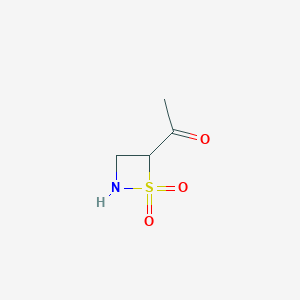
![N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B149738.png)
